molecular formula C12H16O2 B14338450 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane CAS No. 105675-02-3

2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane

Cat. No.: B14338450
CAS No.: 105675-02-3
M. Wt: 192.25 g/mol
InChI Key: MDGYBCMNELLVFJ-UHFFFAOYSA-N
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Description

2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes an oxirane ring and a phenyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane typically involves the reaction of 2-phenylpropan-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phenyl group enhances its stability and reactivity, making it a valuable compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane
  • 2-{[(2-Isopropylphenoxy)methyl]oxirane}

Uniqueness

2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane is unique due to its specific structural features, including the phenyl group and oxirane ring. These features confer distinct reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical processes .

Properties

CAS No.

105675-02-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2-phenylpropan-2-yloxymethyl)oxirane

InChI

InChI=1S/C12H16O2/c1-12(2,14-9-11-8-13-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

MDGYBCMNELLVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OCC2CO2

Origin of Product

United States

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